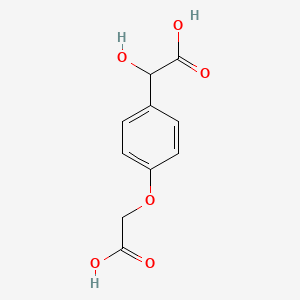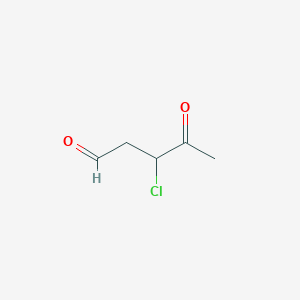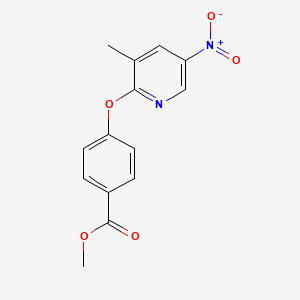
4-Carboxymethoxymandelic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carboxymethoxymandelic acid is an organic compound with the molecular formula C10H10O6 It is a derivative of mandelic acid, featuring a carboxymethoxy group attached to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Carboxymethoxymandelic acid typically involves the esterification of mandelic acid followed by carboxylation. One common method includes the reaction of mandelic acid with methanol in the presence of a strong acid catalyst to form methyl mandelate. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and pressure. The use of catalysts like palladium on carbon can enhance the efficiency of the carboxylation process, making it more viable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Carboxymethoxymandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
4-Carboxymethoxymandelic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It serves as a probe in studying enzyme mechanisms and metabolic pathways.
Industry: Utilized in the synthesis of polymers and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism by which 4-Carboxymethoxymandelic acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it can act as an inhibitor or substrate for enzymes involved in metabolic pathways. The carboxyl and methoxy groups play crucial roles in binding to active sites of enzymes, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
- 4-Methoxymandelic acid
- 3-Hydroxymandelic acid
- α-Methoxyphenylacetic acid
- 2-Methoxyphenylacetic acid
Comparison: 4-Carboxymethoxymandelic acid is unique due to the presence of both carboxyl and methoxy groups, which confer distinct chemical properties and reactivity. Compared to 4-Methoxymandelic acid, it has an additional carboxyl group, enhancing its acidity and potential for forming esters and amides. This makes it more versatile in synthetic applications and potentially more effective in biological systems.
Propriétés
Numéro CAS |
100304-15-2 |
|---|---|
Formule moléculaire |
C10H10O6 |
Poids moléculaire |
226.18 g/mol |
Nom IUPAC |
4-[carboxy(hydroxy)methyl]-3-methoxybenzoic acid |
InChI |
InChI=1S/C10H10O6/c1-16-7-4-5(9(12)13)2-3-6(7)8(11)10(14)15/h2-4,8,11H,1H3,(H,12,13)(H,14,15) |
Clé InChI |
QMCOLNKKAMIVGJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C(=O)O)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-benzyloctahydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B8321402.png)
![5-Bromo-2-[(tetrahydrofuran-2-yl)methoxy]pyridine](/img/structure/B8321410.png)

![2-[4-(4-Fluoro-benzyl)-piperidin-1-yl]-ethylamine](/img/structure/B8321415.png)


![N-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)-2-aminoacetamide](/img/structure/B8321444.png)

![Ethyl 4-{3-[(ethenylsulfonyl)amino]phenyl}-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B8321451.png)
![2-(Cyclohexylmethylamino)benzo[d]thiazol-6-ol](/img/structure/B8321455.png)


![[4,5-Bis(acetyloxy)-2-hydroxyphenyl]ethanone](/img/structure/B8321473.png)
